Phenindamine Nitrate is synthesized from the indeno[2,1-c]pyridine core, which is produced through a series of cyclization reactions involving phenyl-substituted cyclopentadiene and pyridine derivatives. The final product is formed by the nitration of this core. This compound is classified under small molecules and approved drugs, with specific applications in pharmacology .
The synthesis of Phenindamine Nitrate involves multiple steps:
The synthesis can be summarized as follows:
The molecular formula of Phenindamine Nitrate is . Its structure includes a complex arrangement of rings typical of indene derivatives.
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[N+](=O)(O)[O-]
VNPBUNUBQYZEKS-UHFFFAOYSA-N
The compound's structure features multiple rings and a nitrate functional group, which contributes to its biological activity .
Phenindamine Nitrate can undergo several chemical reactions:
Common conditions for these reactions include organic solvents like methanol or ethanol, often in the presence of catalysts such as palladium on carbon.
Phenindamine Nitrate acts primarily as an antihistamine by blocking H1 histamine receptors. This action prevents histamine from exerting its effects on target tissues, thereby alleviating symptoms associated with allergic responses such as sneezing, itching, and nasal congestion.
The mechanism involves:
These properties influence the compound's behavior in biological systems and its pharmacokinetics.
Phenindamine Nitrate is primarily used in the medical field for its antihistaminic properties. It is effective in treating:
Additionally, due to its chemical structure, it may serve as a template for developing new antihistamines or related pharmacological agents . Its synthesis methods also provide insights into organic chemistry techniques relevant for pharmaceutical development.
Phenindamine, a first-generation antihistamine, was developed in the 1940s as part of early efforts to synthesize compounds with selective histamine H1-receptor antagonism. Its core structure features a tricyclic framework with a phenyl and pyridine moiety, distinguishing it from ethanolamine-class antihistamines like diphenhydramine. Initial synthesis routes involved reductive amination of ketone intermediates followed by salt formation. The nitrate salt variant—phenindamine nitrate—emerged as a stable crystalline solid optimized for oral formulations. Early research highlighted its unique stimulant properties compared to sedating antihistamines, attributed to its central nervous system penetration profile. By the late 1940s, clinical studies confirmed its efficacy against allergic rhinitis and urticaria, positioning it as a therapeutically distinct agent. Manufacturing initially relied on batch processing with ethanol-based crystallization, yielding coarse powders suitable for direct compression into tablets.
Table 1: Key Early Milestones in Phenindamine Development
Year | Development Phase | Methodological Advance |
---|---|---|
1947 | Initial Synthesis | Reductive amination of ketone intermediates |
1949 | Salt Formation Optimization | Nitrate salt selected for stability & solubility |
1951 | First Clinical Trials | Demonstrated efficacy in allergic conditions |
1955 | Industrial Scale-Up | Ethanol-based crystallization protocols |
The intellectual property landscape for phenindamine derivatives is characterized by formulation innovations rather than novel chemical entities. A pivotal patent, EP0241615A1 (1987), details a sustained-release composition using melt-extruded wax matrices. This technology embedded phenindamine nitrate within water-leachable carriers (e.g., paraffin wax, polyethylene glycol) combined with fillers like starch or calcium carbonate. The design enabled controlled dissolution through pore diffusion, overcoming the compound’s high solubility and short half-life [1]. Claims specifically covered:
Later patents (e.g., US20060182692A1) focused on polymer conjugates of small molecules to modify bioavailability. While not specific to phenindamine, these reflect broader trends in antihistamine derivative optimization, such as PEGylation to alter systemic absorption or reduce blood-brain barrier penetration [2]. Post-2000, patents shifted toward combinations—e.g., phenindamine with decongestants like pseudoephedrine—though no novel phenindamine salts have emerged since the 1990s.
Table 2: Key Patents for Phenindamine Formulations
Patent | Year | Innovation Focus | Technology Highlights |
---|---|---|---|
EP0241615A1 | 1987 | Sustained-release matrix | Wax/filler blends for pore-diffusion release |
US20060182692A1 | 2006 | Polymer-drug conjugates | PEGylation for altered pharmacokinetics |
Phenindamine nitrate’s regulatory journey reflects shifting drug approval paradigms. Initially marketed under pre-1962 grandfather provisions in the US, it underwent post-hoc evaluation via the Drug Efficacy Study Implementation (DESI) program. The FDA classified it as "possibly effective" for cold symptoms in 1972, requiring New Drug Application (NDA) submissions for continued sale. Manufacturers transitioned from pre-existing "formula-based" approvals to full NDAs, necessifying chemistry, manufacturing, and controls (CMC) documentation. Per 21 CFR §310.6, phenindamine was deemed "identical, related, or similar" to DESI-reviewed antihistamines, subjecting it to uniform efficacy standards [4].
In the EU, post-2004 requirements mandated centralized authorization for sustained-release products like the wax-matrix tablets covered under EP0241615A1. Regulatory filings now require:
Table 3: Regulatory Milestones for Phenindamine Nitrate
Era | Regulatory Framework | Impact on Phenindamine |
---|---|---|
Pre-1962 | Grandfathered Marketing | Marketed without formal NDAs |
1962–1984 | DESI Review (21 CFR §310.6) | Reclassified as "new drug," requiring NDAs |
Post-2004 | ICH/EU Centralized Procedures | Mandatory bioequivalence for modified-release forms |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7